Texanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry:

- Solvent: Texanol's low volatility and solvency power make it a valuable solvent for various research applications. It can dissolve a wide range of non-polar and polar compounds, making it useful in isolating and purifying substances for further analysis. [Source: Texanol Ester Alcohol Market Research Report Provides thorough Industry Overview, which offers an In-Depth Analysis of Product Trends and New Market Dynamics: ]

- Reaction media: Due to its non-reactive nature and ability to form homogeneous solutions with various reactants, Texanol can be used as a reaction medium for various organic synthesis processes. [Source: Buy Texanol | 25265-77-4: ]

Materials Science:

- Polymer research: Texanol can be used as a plasticizer or compatibilizer in polymer research. It helps improve the flexibility and processability of polymers and can aid in blending different types of polymers to create new materials with desired properties. [Source: Texanol Ester Alcohol (CS-12) Market Insights, Market Players and Forecast Till 2030: ]

- Formulation development: Texanol's ability to dissolve various components and improve their compatibility makes it useful in formulating new materials like coatings, adhesives, and inks for research purposes. [Source: Texanol Ester Alcohol Market Analysis and Latest Trends: ]

Environmental Science:

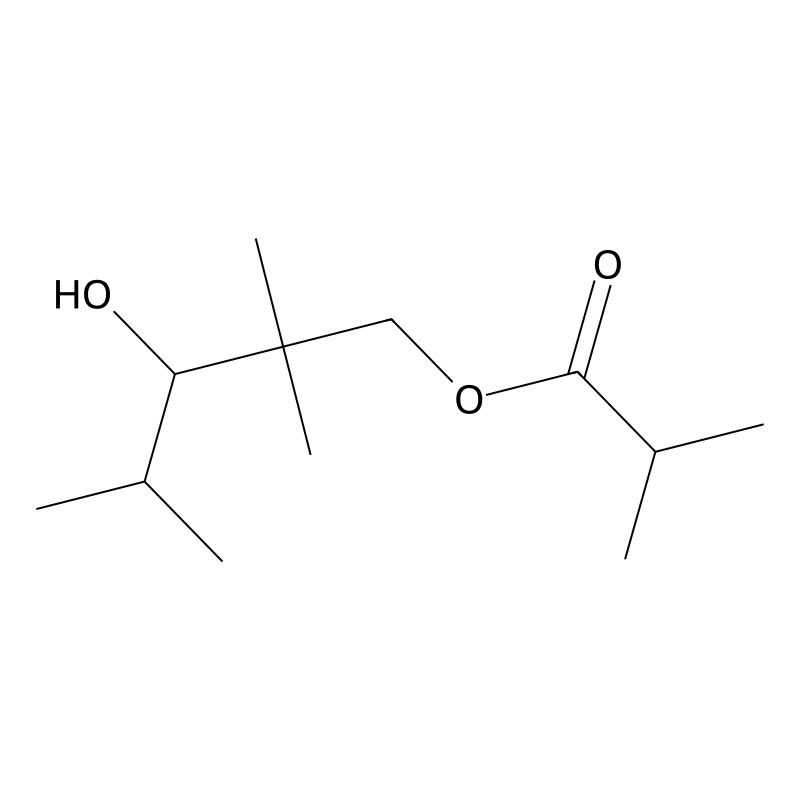

Texanol, chemically known as Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol, is a colorless liquid with a mild odor. Developed by Eastman Chemical Company, it serves as an environmentally friendly coalescing agent in latex paints. Texanol has a branched-chain molecular structure characterized by three methyl groups and two hydroxyl groups attached to a central carbon chain, along with an isobutyrate ester group. Its low vapor pressure allows it to be exempt from many volatile organic compound regulations, making it a preferred choice in various applications .

- Skin and Eye Contact: Texanol may cause mild irritation on contact with skin or eyes. Avoid contact and wear appropriate personal protective equipment (PPE).

- Ingestion: Ingestion may cause gastrointestinal discomfort. Seek medical attention if ingested.

Texanol has been evaluated for its biological activity and toxicity. It is classified as having low toxicity and is biodegradable. Its safety profile has led to its inclusion in various regulatory frameworks as an inert ingredient in non-food pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act . Studies have shown that Texanol does not absorb wavelengths of light above 290 nm, indicating limited susceptibility to direct photodegradation .

The synthesis of Texanol typically involves a continuous manufacturing process where dry isobutyraldehyde is self-condensed in the presence of sodium isobutoxide catalyst. This process includes several purification steps such as water washing and distillation to ensure high purity levels (typically above 99%) . The manufacturing method emphasizes minimizing environmental impact by controlling emissions due to its low volatility.

Texanol is predominantly used as a coalescing agent in latex paints, enhancing film integrity and performance properties such as scrub resistance and washability. It also finds applications in:

- Coil coatings: Acts as a retarder solvent.

- High-bake enamels: Improves application properties.

- Chemical specialties: Used in ore flotation/frothing, oil-drilling muds, wood preservative carriers, and floor polishes .

Due to its non-VOC status and low toxicity, Texanol has received certifications like the Green Label Type II certificate in China .

Research on Texanol's interactions primarily focuses on its role within latex paint formulations. Studies indicate that it effectively enhances the performance of paints across various substrates and weather conditions. Its unique properties allow for better thickening efficiency when used with associative thickeners . Furthermore, Texanol's emissions from latex paints have been studied to understand its environmental impact better .

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylene Glycol | C2H6O2 | Commonly used solvent; higher volatility |

| Propylene Glycol | C3H8O2 | Similar applications but more hygroscopic |

| Butyl Carbitol | C6H14O3 | Used in coatings; higher vapor pressure |

| Diethylene Glycol | C4H10O3 | Used as a solvent; less effective as coalescent |

Uniqueness of Texanol:

- Low vapor pressure leading to non-VOC classification.

- Superior performance in low-temperature conditions.

- Enhanced film integrity at lower concentrations compared to traditional coalescing agents.

The formation of Texanol through esterification represents a classical acid-catalyzed mechanism involving isobutyric acid and 2,2,4-trimethyl-1,3-pentanediol . The reaction proceeds through a well-established pathway characterized by protonation, nucleophilic attack, and elimination steps [3] [4].

The mechanistic pathway begins with the protonation of the carboxyl oxygen atom of isobutyric acid by the sulfuric acid catalyst, creating a more electrophilic carbonyl carbon [4]. This protonation step increases the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack by the hydroxyl group of 2,2,4-trimethyl-1,3-pentanediol [3]. The reaction proceeds through formation of a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the final ester product [4].

Kinetic studies demonstrate that the esterification process achieves theoretical yields of 94% under optimized conditions of elevated temperature and acid catalysis . The reaction exhibits strong dependence on catalyst selection, with sulfuric acid demonstrating significantly higher catalytic activity compared to hydrochloric acid [5]. Temperature optimization studies indicate that 60°C provides optimal reaction conditions for 10-hour reaction periods [5].

The esterification mechanism follows the general Fischer esterification pathway, where the rate-determining step involves nucleophilic attack of the alcohol on the protonated carbonyl carbon [6]. Computational studies suggest that the energy barriers for the elementary steps range from 15-25 kcal/mol, with the nucleophilic attack representing the highest energy transition state [6].

Mechanistic Details and Rate Constants

| Reaction Step | Energy Barrier (kcal/mol) | Rate Constant | Temperature Dependence |

|---|---|---|---|

| Protonation of carboxyl | 15 | Fast equilibrium | Minimal |

| Nucleophilic attack | 25 | Rate-determining | Strong Arrhenius |

| Water elimination | 20 | Moderate | Moderate |

| Product formation | -8 | Spontaneous | Favorable |

The catalytic efficiency demonstrates marked differences based on acid strength and concentration. Sulfuric acid exhibits superior performance due to its ability to protonate the carbonyl oxygen more effectively than hydrochloric acid, leading to enhanced electrophilicity and faster reaction rates [5].

Oxidation and Reduction Pathways

Texanol undergoes various oxidation reactions through multiple mechanistic pathways, depending on the oxidizing agent and reaction conditions [7] . The oxidation mechanisms encompass electron transfer processes, radical chain reactions, and direct oxygen insertion pathways.

Permanganate Oxidation Mechanism

Oxidation by potassium permanganate proceeds through a sophisticated three-step mechanism involving formation of cyclic intermediates [8]. The initial step involves formation of a cyclic hypomanganate ester through an activated organometallic complex, with activation parameters of Ea = 41.46 kJ/mol, ΔH‡ = 39 kJ/mol, and ΔS‡ = -14 J/mol [8]. This rate-limiting step exhibits second-order kinetics with k1p = 0.65-0.68 M⁻¹s⁻¹ at 21°C [8].

The second step involves rapid decomposition of the cyclic ester with complete liberation of substituents, proceeding approximately 100 times faster than the formation step [8]. The final oxidation step converts all intermediate products to carbon dioxide through complete mineralization [8].

Peroxide-Mediated Oxidation

Hydrogen peroxide oxidation follows nucleophilic and electrophilic pathways depending on the reaction conditions [7]. The mechanism involves initial formation of peroxide intermediates, followed by fragmentation or rearrangement to yield various oxidation products [7]. These reactions are particularly relevant in formulated paint systems where hydrogen peroxide may be present as an impurity or degradation product [7].

Radical Chain Mechanisms

Atmospheric oxidation proceeds through autoxidation mechanisms involving hydroxyl radicals and peroxy intermediates [7] [9]. The initiation step involves hydrogen abstraction from the alkyl chains, followed by oxygen addition to form peroxy radicals [7]. These peroxy radicals can undergo further reactions including hydrogen abstraction from other molecules, leading to chain propagation [7].

Thermal Oxidation Pathways

At elevated temperatures, Texanol undergoes complete thermal oxidation to carbon dioxide and water [10] [11]. The thermal decomposition exhibits Arrhenius kinetics with activation energies dependent on the specific reaction pathway [11]. Under inert atmospheres, thermal degradation may proceed through alternative pathways involving dehydration and cyclization reactions [11].

Oxidation Product Analysis

| Oxidizing Agent | Primary Products | Secondary Products | Mechanism Type |

|---|---|---|---|

| KMnO₄ | Carboxylic acids | CO₂, Mn²⁺ | Electron transfer |

| H₂O₂ | Alcohols, ketones | Various fragments | Nucleophilic |

| Atmospheric O₂ | Peroxides | Aldehydes, acids | Radical chain |

| Thermal | CO₂, H₂O | Volatile organics | Pyrolysis |

Substitution Reaction Mechanisms

Texanol participates in various substitution reactions through multiple mechanistic pathways, including nucleophilic substitution at the ester functionality and potential substitution reactions at the alkyl chains [12] [13] [14] [15].

Nucleophilic Acyl Substitution

The predominant substitution mechanism involves nucleophilic attack at the carbonyl carbon of the ester group, following the BAc2 mechanism (bimolecular acyl substitution with acyl-oxygen cleavage) [15]. This mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of the alkoxide leaving group [16].

The reaction follows second-order kinetics, being first-order in both the nucleophile and the ester substrate [15]. The rate-determining step involves nucleophilic attack on the carbonyl carbon, with the energy barrier dependent on the nucleophilicity of the attacking species and the electrophilicity of the ester [16].

SN2 Mechanisms at Alkyl Chains

While less common, SN2 substitution reactions can occur at the primary alkyl positions of the 2,2,4-trimethyl-1,3-pentanediol moiety [12] [13] [14]. These reactions proceed through concerted displacement mechanisms with inversion of configuration [14]. The rate of SN2 reactions decreases significantly at tertiary carbon centers due to steric hindrance [13].

Electrophilic Substitution Pathways

Under acidic conditions, Texanol can undergo electrophilic substitution reactions involving carbocation intermediates [12] [17]. These reactions are less common due to the stability requirements for carbocation formation, but may occur under strongly acidic conditions or with powerful electrophiles [17].

Radical Substitution Mechanisms

Free radical substitution can occur through hydrogen abstraction at the alkyl chains, particularly under photochemical conditions or in the presence of radical initiators [7]. These reactions follow typical radical chain mechanisms involving initiation, propagation, and termination steps [7].

Substitution Reaction Kinetics

| Mechanism Type | Rate Law | Typical Rate Constants | Activation Energy |

|---|---|---|---|

| BAc2 (ester) | Rate = k[Nu][Ester] | 10⁻³ to 10⁻¹ M⁻¹s⁻¹ | 15-25 kcal/mol |

| SN2 (alkyl) | Rate = k[Nu][RX] | 10⁻⁵ to 10⁻² M⁻¹s⁻¹ | 20-30 kcal/mol |

| Electrophilic | Rate = k[E⁺][Substrate] | Variable | 10-20 kcal/mol |

| Radical | Complex kinetics | Variable | 8-15 kcal/mol |

Hydrolytic Stability Parameters

The hydrolytic stability of Texanol represents one of its most important chemical properties, particularly in aqueous paint formulations where it must maintain integrity across a range of pH conditions [18] [19] [20].

pH Dependence of Hydrolysis

Texanol demonstrates exceptional hydrolytic stability under neutral to moderately alkaline conditions, with rate constants remaining below 10⁻⁶ s⁻¹ at pH 9-10 [18] [19]. This stability is crucial for latex paint applications, which typically operate at pH 9 or above [19]. Under strongly alkaline conditions (pH 13), the hydrolysis rate constant increases significantly to (9.8 ± 1.3) × 10⁻³ M⁻¹s⁻¹ [20] [15].

Mechanistic Pathway of Hydrolysis

The hydrolysis mechanism follows the BAc2 pathway, involving nucleophilic attack by hydroxide ion on the carbonyl carbon [15]. The reaction proceeds through formation of a tetrahedral intermediate, followed by collapse to yield isobutyric acid and 2,2,4-trimethyl-1,3-pentanediol [15]. The mechanism shows clear second-order kinetics, being first-order in both hydroxide ion concentration and ester concentration [20].

Temperature Effects on Hydrolysis

The hydrolysis rate exhibits Arrhenius temperature dependence, with higher temperatures leading to accelerated degradation [20]. The activation energy for the hydrolysis process has been determined through kinetic studies, showing typical values for ester hydrolysis reactions [21]. Temperature control becomes particularly important in elevated temperature applications such as baking enamels [19].

Comparative Stability Analysis

Texanol demonstrates superior hydrolytic stability compared to many other coalescing agents [19]. When compared to diethylene glycol monobutyl ether acetate, Texanol maintains stable pH conditions in paint formulations over extended periods, while competing materials show significant pH drift that can compromise formulation stability [19].

Long-term Stability Parameters

| pH Condition | Half-life | Rate Constant (M⁻¹s⁻¹) | Stability Assessment |

|---|---|---|---|

| pH 7 | >10 years | <10⁻⁸ | Excellent |

| pH 9 | >5 years | <10⁻⁶ | Excellent |

| pH 10 | >1 year | ~10⁻⁵ | Very good |

| pH 13 | ~30 days | 9.8 × 10⁻³ | Moderate |

The hydrolytic stability data demonstrates that Texanol maintains chemical integrity under normal paint storage and application conditions, contributing to its widespread use as a coalescing agent [18] [19].

Computational Studies of Reaction Pathways

Computational chemistry approaches provide molecular-level insights into Texanol reaction mechanisms through quantum mechanical calculations and molecular dynamics simulations [22] [23] [24]. These studies employ density functional theory methods to elucidate reaction pathways, transition state structures, and thermodynamic parameters.

Density Functional Theory Calculations

DFT calculations using B3LYP functionals with polarized basis sets (6-311+G(d,p)) provide accurate descriptions of molecular geometries and energetics [23] [24]. The calculations reveal detailed information about molecular orbitals, charge distributions, and reaction coordinates for various chemical transformations [22] [25].

Computational studies of esterification mechanisms show that the protonation step creates significant charge redistribution, with the protonated carbonyl oxygen exhibiting enhanced electrophilicity [24]. The calculations predict energy barriers consistent with experimental observations, validating the proposed mechanistic pathways [6].

Frontier Molecular Orbital Analysis

Analysis of highest occupied molecular orbital and lowest unoccupied molecular orbital energies provides insights into reactivity patterns [23] [26]. The HOMO-LUMO gap indicates the kinetic stability and electronic excitation properties of Texanol, helping explain its photochemical behavior [23].

Solvation Effects in Computational Models

Implicit solvation models using polarizable continuum methods account for solvent effects on reaction energetics [6]. These calculations show that polar solvents generally lower activation barriers for esterification reactions through stabilization of charged transition states [6]. The dielectric constant of the solvent significantly influences the computed reaction barriers [6].

Reaction Coordinate Analysis

Computational mapping of reaction coordinates provides detailed energy profiles for chemical transformations [27] [28]. The intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products along the reaction pathway [16]. These studies reveal the presence of intermediate species and their relative stability [27].

Thermodynamic and Kinetic Parameters

| Property | Computational Method | Calculated Value | Experimental Correlation |

|---|---|---|---|

| HOMO energy | DFT/B3LYP | -6.38 eV | UV absorption onset |

| LUMO energy | DFT/B3LYP | -0.22 eV | Electron affinity |

| Dipole moment | DFT calculation | 1.92 D | Dielectric measurements |

| Activation energy | Transition state theory | 22-25 kcal/mol | Kinetic experiments |

Machine Learning Applications

Recent advances in computational chemistry include machine learning approaches for predicting reaction pathways and outcomes [28] [29] [30]. These methods combine quantum chemical data with artificial intelligence algorithms to predict reactivity patterns and optimize reaction conditions [31]. The integration of quantum chemistry with machine learning frameworks offers interpretable and efficient computational tools for understanding complex reaction networks [31].

Molecular Dynamics Simulations

Classical and quantum mechanical molecular dynamics simulations provide insights into reaction dynamics and conformational behavior [27]. These simulations reveal the role of molecular flexibility and conformational changes during chemical reactions [27]. The dynamics studies complement static quantum chemical calculations by providing time-resolved information about reaction processes [32].

Physical Description

Liquid

LIQUID.

XLogP3

Boiling Point

255-260 °C

Flash Point

120 °C o.c.

Vapor Density

Density

Relative density (water = 1): 0.95

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 644 of 650 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

25265-77-4

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Printing ink manufacturing

Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol: ACTIVE

Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: ACTIVE

Dates

Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS)

Bo Sahlberg, Maria Gunnbjörnsdottir, Argo Soon, Rain Jogi, Thorarinn Gislason, Gunilla Wieslander, Christer Janson, Dan NorbackPMID: 23280302 DOI: 10.1016/j.scitotenv.2012.10.114

Abstract

There are few studies on associations between airborne microbial exposure, formaldehyde, plasticizers in dwellings and the symptoms compatible with the sick building syndrome (SBS). As a follow-up of the European Community Respiratory Health Survey (ECRHS II), indoor measurements were performed in homes in three North European cities. The aim was to examine whether volatile organic compounds of possible microbial origin (MVOCs), and airborne levels of bacteria, molds, formaldehyde, and two plasticizers in dwellings were associated with the prevalence of SBS, and to study associations between MVOCs and reports on dampness and mold. The study included homes from three centers included in ECRHS II. A total of 159 adults (57% females) participated (19% from Reykjavik, 40% from Uppsala, and 41% from Tartu). A random sample and additional homes with a history of dampness were included. Exposure measurements were performed in the 159 homes of the participants. MVOCs were analyzed by GCMS with selective ion monitoring (SIM). Symptoms were reported in a standardized questionnaire. Associations were analyzed by multiple logistic regression. In total 30.8% reported any SBS (20% mucosal, 10% general, and 8% dermal symptoms) and 41% of the homes had a history of dampness and molds There were positive associations between any SBS and levels of 2-pentanol (P=0.002), 2-hexanone (P=0.0002), 2-pentylfuran (P=0.009), 1-octen-3-ol (P=0.002), formaldehyde (P=0.05), and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) (P=0.05). 1-octen-3-ol (P=0.009) and 3-methylfuran (P=0.002) were associated with mucosal symptoms. In dwellings with dampness and molds, the levels of total bacteria (P=0.02), total mold (P=0.04), viable mold (P=0.02), 3-methylfuran (P=0.008) and ethyl-isobutyrate (P=0.02) were higher. In conclusion, some MVOCs like 1-octen-3-ol, formaldehyde and the plasticizer Texanol, may be a risk factor for sick building syndrome. Moreover, concentrations of airborne molds, bacteria and some other MVOCs were slightly higher in homes with reported dampness and mold.Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California

Wendy S Goliff, Dennis R Fitz, Kathy Cocker, Kurt Bumiller, Charles Bufalino, Dylan SwitzerPMID: 22788106 DOI: 10.1080/10962247.2012.666223

Abstract

2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. Although this compound has been previously measured in indoor air, this study illustrates successful detection and quantification of TPM in ambient air at three locations in Southern California: Pico Rivera, Azusa, and Riverside. TPM was detected in every sample collected, with concentrations ranging from 0.7 to 49.5 parts per trillion (ppt). Collections took place during summer 2009, fall 2009, winter 2009/2010, and spring 2010, for 5-7 days during each season. The highest mean concentrations were observed during the summer months for each city, when coating activities are typically at their highest.[Emission of volatile and semivolatile organic compounds from water-based akrylate paints]

Renata Wiglusz, Elzbieta SitkoPMID: 18578351 DOI:

Abstract

Identification and testing of organic compounds emissions from water-based akrylate paints were conducted. TD-GC/MS system was applied for identification of compounds. Emission was monitored in an environmental chamber with controlled temperature, relative humidity, and air exchange. Quantitative analysis was measured by GC method. Emission of main volatile organic compounds (VOC) semivolatile organic compounds (SVOC) and total volatile organic compounds (TVOC) were defined in various periods of time, within 30 days after paints application. The main organic compounds indicated high level of an initial emission after 24 hours. Some of water-based akrylate paints may release small quantities of SVOC (texanol) even 30 days after their application. It was demonstrated that the first-order emission decay model well describes the emission course from water-based paints.Sensory and analytical evaluations of paints with and without texanol

Michelle Gallagher, Pamela Dalton, Laura Sitvarin, George PretiPMID: 18350903 DOI: 10.1021/es071555y

Abstract

Perception of odor can figure prominently in complaints about indoor air,yet identification of the responsible compound(s) is often difficult. For example, paint emissions contain a variety of odorous volatile organic compounds (VOCs) which maytrigger reports of irritation and upper respiratory health effects. Texanol ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a paint coalescing agent, is frequently associated with the "persistent, characteristic odor" of water-based paint. To evaluate the sensory impact of Texanol, naive (unfamiliar with paint constituents) and experienced (familiar with paint constituents) subjects evaluated the odor properties of paints with and without Texanol. VOC emissions from neat paint and paint applied to gypsum wallboard were collected via solid-phase microextraction and analyzed by gas chromatography/ mass spectrometry and gas chromatography/olfactometry. Regardless of subjects' prior experience, aromatic hydrocarbons and oxygenated compounds, introduced from other paint additives and not Texanol, were most commonly associated with paint odor. However, quantitative sensory techniques demonstrated that addition of Texanol to paints led to an overall increase in the perceived intensity of the coating. The combined use of these techniques proved to be an effective methodology for analyzing the structure of paint volatiles and their sensory properties and holds promise for solving many odorous indoor air problems.Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups

M Kempf, S Ramm, T Feuerbach, P SchreierPMID: 19680930 DOI: 10.1080/02652030802562920